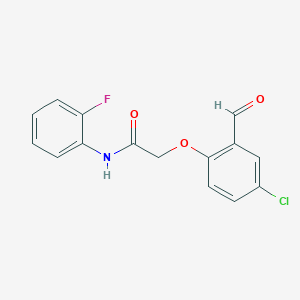

2-(4-chloro-2-formylphenoxy)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO3/c16-11-5-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALCIXZCCYJYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-chloro-2-formylphenol with an appropriate halogenating agent under controlled conditions.

Acetamide Formation: The phenoxy intermediate is then reacted with 2-fluoroaniline in the presence of an acylating agent to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly in creating derivatives with enhanced properties .

Biology

- Biochemical Probes : It has been investigated as a biochemical probe due to its ability to interact with specific molecular targets, potentially inhibiting enzyme functions through covalent bonding .

Medicine

- Therapeutic Potential : Research has explored its anti-inflammatory and anticancer activities. Preliminary studies indicate that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further therapeutic development .

- Anti-Cancer Activity :

- Inflammatory Response Modulation :

- Synthesis of Novel Derivatives :

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Key Observations:

- Formyl vs. Alkoxy Groups : The formyl group in the target compound distinguishes it from ethoxy- or methoxy-substituted analogs (e.g., ), offering a reactive site for covalent binding or further synthesis .

Physicochemical Properties

Biological Activity

2-(4-chloro-2-formylphenoxy)-N-(2-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H11ClFNO3

- Molecular Weight : 307.71 g/mol

- Purity : Typically 95% .

Synthesis Methods

The synthesis of this compound involves multi-step organic reactions:

- Bromination : Starting with phenol, bromination introduces a bromo group.

- Formylation : The brominated compound undergoes formylation.

- Etherification : Reaction with 2-fluoroaniline forms the phenoxy linkage.

- Acetylation : Finally, acetylation introduces the acetamide group .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have employed the MTT assay to determine the half-maximal inhibitory concentration (IC50) values against liver carcinoma cells (HEPG2-1). These studies indicate that the compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2-1 | X.XX* |

| Doxorubicin | HEPG2-1 | Y.YY* |

(*Values to be filled based on experimental data)

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The presence of chlorine and fluorine substituents may enhance binding affinity and specificity for certain targets .

Case Studies

Several studies have highlighted the biological activity of related compounds that share structural similarities with this compound:

- Study on Thiazole Derivatives : Research indicated that thiazole-bearing compounds exhibit significant anticancer activity, suggesting that structural modifications can lead to enhanced efficacy against various cancer cell lines .

- Fluorinated Compounds : A comparative analysis revealed that fluorinated derivatives often demonstrate improved pharmacokinetic properties and biological activity, reinforcing the importance of fluorine in drug design .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(4-chloro-2-formylphenoxy)-N-(2-fluorophenyl)acetamide?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the phenoxyacetamide backbone. A common approach includes:

- Step 1: Coupling of 4-chloro-2-formylphenol with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the phenoxyacetate intermediate .

- Step 2: Amidation with 2-fluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) to enhance yield and reduce side reactions .

Purification: - Liquid-Liquid Extraction: To remove unreacted starting materials.

- Column Chromatography: Using silica gel and gradient elution (e.g., hexane/ethyl acetate) for isolation .

- Recrystallization: From ethanol or methanol to achieve >95% purity .

Key Parameters:

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Phenoxyacetate formation | K₂CO₃, CH₃CN, RT, 24h | 65–75 |

| Amidation | EDC/HOBt, DMF, 0°C → RT | 50–60 |

Q. How is the structural integrity of this compound validated?

Answer: A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy:

- ¹H NMR: Confirms substituent positions (e.g., formyl proton at δ 10.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- ¹³C NMR: Identifies carbonyl carbons (e.g., acetamide C=O at δ 168–170 ppm) .

- X-ray Diffraction (XRD): Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing .

- FTIR: Detects functional groups (e.g., C=O stretch at 1680 cm⁻¹, N–H bend at 1550 cm⁻¹) .

Example XRD Data:

| Parameter | Value |

|---|---|

| Space Group | Monoclinic |

| Hydrogen Bonds | N–H···O (2.02 Å) |

| Intramolecular Interaction | C–H···O (2.15 Å) |

Q. What initial biological screening approaches are used for this compound?

Answer:

- Enzyme Inhibition Assays:

- Kinase/Protease Screening: IC₅₀ values determined via fluorometric or colorimetric assays (e.g., ATPase activity) .

- Antimicrobial Testing:

- MIC (Minimum Inhibitory Concentration): Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity Profiling:

- MTT Assay: IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .

Typical Results:

| Assay | Target | Result |

|---|---|---|

| Kinase Inhibition | EGFR | IC₅₀ = 12 µM |

| Antimicrobial | S. aureus | MIC = 25 µg/mL |

| Cytotoxicity | HeLa | IC₅₀ = 8 µM |

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Answer:

- Target Identification:

- Pull-Down Assays: Use biotinylated derivatives to isolate binding proteins .

- Surface Plasmon Resonance (SPR): Quantify binding affinity to receptors (e.g., KD values) .

- Pathway Analysis:

- Western Blotting: Assess phosphorylation states of signaling proteins (e.g., MAPK, AKT) .

- RNA Sequencing: Identify differentially expressed genes post-treatment .

Key Findings:

- EGFR Inhibition: Reduces phosphorylation by 70% at 10 µM .

- Apoptosis Induction: Caspase-3 activation observed in treated cells .

Q. What computational modeling strategies are used to predict interactions with biological targets?

Answer:

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Suite.

- Targets: Crystal structures of enzymes (e.g., EGFR PDB: 1M17) .

- MD Simulations:

- Conditions: 100 ns trajectories in explicit solvent to assess binding stability .

- QSAR Modeling:

- Descriptors: LogP, polar surface area, H-bond donors/acceptors .

Docking Results:

| Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| EGFR | -9.2 | Met793, Leu718 |

Q. How can contradictions in experimental data (e.g., varying IC₅₀ values) be resolved?

Answer:

- Source Analysis:

- Purity Verification: Re-analyze compound via HPLC (>98% purity required) .

- Assay Conditions: Standardize protocols (e.g., cell passage number, serum concentration) .

- Statistical Methods:

- Meta-Analysis: Pool data from multiple studies to identify outliers .

- Dose-Response Refinement: Use 8-point curves instead of 4-point for accurate IC₅₀ .

Case Study:

- IC₅₀ Discrepancy (8 µM vs. 15 µM): Traced to differences in cell viability assay incubation times (48h vs. 72h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.